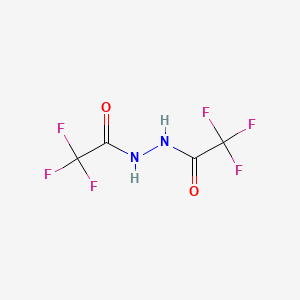

2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6N2O2/c5-3(6,7)1(13)11-12-2(14)4(8,9)10/h(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVFMKVRYRCPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281970 | |

| Record name | 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667-35-6 | |

| Record name | NSC23684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide synthesis protocol

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide

Abstract

This guide provides a comprehensive and technically detailed protocol for the synthesis of this compound, also known as N,N'-Bis(trifluoroacetyl)hydrazine. This fluorinated hydrazide derivative is a critical building block in modern organic and medicinal chemistry.[1] Its high fluorine content imparts unique properties, such as enhanced thermal stability and significant electron-withdrawing effects, making it a valuable intermediate for the synthesis of complex heterocyclic compounds and fluorinated drug analogues.[1][2] The incorporation of trifluoromethyl groups is a well-established strategy in drug design to improve metabolic stability, lipophilicity, and target binding affinity.[2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale, critical safety considerations, and robust analytical validation required for the successful and safe execution of this synthesis.

Compound Profile and Physicochemical Properties

A thorough understanding of the target compound's properties is fundamental to its synthesis and handling.

-

IUPAC Name: 2,2,2-trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide[3][4]

-

Common Synonyms: N,N'-Bis(trifluoroacetyl)hydrazine, 1,2-bis(trifluoroacetyl)hydrazine[1][3]

Table 1: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₂F₆N₂O₂ | [3][6][7] |

| Molecular Weight | 224.06 g/mol | [3][4][6] |

| Monoisotopic Mass | 224.00204628 Da | [3][7] |

| Appearance | White crystalline solid | [8] |

| pKa (Predicted) | 6.11 ± 0.43 | [7] |

| InChIKey | UNVFMKVRYRCPIS-UHFFFAOYSA-N |[3] |

Synthesis Strategy: Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via the double N-acylation of a hydrazine source with a highly reactive trifluoroacetylating agent. The preferred reagent for this transformation is Trifluoroacetic Anhydride (TFAA).[1][9][10]

Core Reaction: Hydrazine Derivative + 2 eq. Trifluoroacetic Anhydride → this compound

The mechanism proceeds through a nucleophilic acyl substitution. The lone pair of electrons on a hydrazine nitrogen atom acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of TFAA. This forms a tetrahedral intermediate which subsequently collapses, expelling a trifluoroacetate anion as the leaving group and forming the N-acyl bond. The process is repeated on the second nitrogen atom to yield the final di-acylated product.

The use of a non-nucleophilic organic base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), is crucial.[9][10][11] Its primary role is to act as an acid scavenger, neutralizing the trifluoroacetic acid byproduct generated during the reaction. This prevents the protonation of the starting hydrazine, which would render it non-nucleophilic and halt the reaction.

Caption: Reaction mechanism for the synthesis of the target compound.

Laboratory Synthesis Protocol

This protocol is designed for bench-scale synthesis and prioritizes safety, efficiency, and product purity.

Essential Reagents and Equipment

Table 2: Reagents and Materials

| Reagent/Material | Grade | Supplier Suggestion |

|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich, Synquest Labs |

| Trifluoroacetohydrazide | ≥98% | Santa Cruz Biotechnology, BenchChem |

| Diisopropylethylamine (DIEA) | ≥99.5% (Anhydrous) | Major chemical suppliers |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major chemical suppliers |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Standard laboratory grade |

| TLC Plates | Silica Gel 60 F₂₅₄ | Standard laboratory grade |

Equipment:

-

Three-neck round-bottom flask with magnetic stir bar

-

Pressure-equalizing dropping funnel

-

Inert gas (Nitrogen or Argon) inlet and bubbler

-

Ice/water bath

-

Rotary evaporator

-

Standard glassware for work-up (separatory funnel, flasks, etc.)

-

Column chromatography setup (if required for purification)

Mandatory Safety Protocols

WARNING: This procedure involves highly hazardous materials. A thorough risk assessment must be conducted prior to commencing any work.

-

Trifluoroacetic Anhydride (TFAA): TFAA is extremely corrosive, causes severe skin and eye burns, and is harmful if inhaled.[12] It reacts violently with water and moisture.[13][14] All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): At a minimum, this includes:

-

Handling Conditions: TFAA is moisture-sensitive and hygroscopic.[13] Use dry glassware and handle under an inert atmosphere.[14] Ensure an emergency eyewash station and safety shower are immediately accessible.[13]

-

Emergency Response:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][15]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[14][15]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

-

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry three-neck flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

-

Reagent Charging: To the flask, add Trifluoroacetohydrazide (1.0 eq) and dissolve it in anhydrous Dichloromethane (DCM).

-

Base Addition: Add Diisopropylethylamine (DIEA) (1.2 eq) to the solution.[9]

-

Cooling: Cool the stirred reaction mixture to 0-5 °C using an ice bath.[1] This is critical to control the exothermic nature of the acylation.

-

TFAA Addition: Charge the dropping funnel with Trifluoroacetic Anhydride (1.1 eq). Add the TFAA dropwise to the cold, stirred reaction mixture over 30 minutes. A slow addition rate is essential to prevent a dangerous temperature spike.

-

Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.[9]

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 50% Ethyl Acetate in Hexane mobile phase), observing the consumption of the starting material.[9]

-

Work-up:

-

Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water to wash.

-

Extract the aqueous layer twice with DCM.[9]

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel to yield the final product as a white solid.[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C4H2F6N2O2 | CID 229754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Online CAS Number 667-35-6 - TRC - 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | LGC Standards [lgcstandards.com]

- 5. 667-35-6 Cas No. | N,N'-Bis(trifluoroacetyl)hydrazine | Apollo [store.apolloscientific.co.uk]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. guidechem.com [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. uprm.edu [uprm.edu]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Introduction: Unveiling a Versatile Fluorinated Reagent

An In-depth Technical Guide to the Chemical Properties and Applications of N,N'-Bis(trifluoroacetyl)hydrazine

N,N'-Bis(trifluoroacetyl)hydrazine (BTAH), also known as 1,2-bis(trifluoroacetyl)hydrazine, is a symmetrically substituted diacylhydrazine featuring two strongly electron-withdrawing trifluoroacetyl groups. This structural feature imparts a unique set of chemical properties that make it a highly valuable reagent in both synthetic and analytical chemistry. Its primary utility stems from its role as a powerful derivatizing agent for gas chromatography (GC), an activating group in organic synthesis, and a precursor for creating complex molecular structures.[1][2] This guide provides an in-depth exploration of the synthesis, spectroscopic profile, reactivity, and core applications of BTAH, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

Accurate identification and quality assessment are paramount in research. The fundamental properties of BTAH are summarized below, followed by an analysis of its key spectroscopic features which serve as a fingerprint for its identity and purity.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 667-35-6 | [3][4][5] |

| Molecular Formula | C₄H₂F₆N₂O₂ | [3][5][6] |

| Molecular Weight | 224.06 g/mol | [3][5][6] |

| Appearance | Colorless liquid | [3][6] |

| Purity | Typically ≥96% | [3][6] |

| Synonyms | 1,2-Bis(trifluoroacetyl)hydrazine, 2,2,2-trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide | [4][5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of BTAH and its derivatives.[7][8]

-

Infrared (IR) Spectroscopy : The IR spectrum of BTAH is dominated by characteristic absorptions of its functional groups. Key peaks include a strong C=O stretching vibration, typically in the range of 1650-1750 cm⁻¹, and N-H stretching bands. The presence of the electron-withdrawing CF₃ groups can shift these frequencies compared to non-fluorinated analogues.[1][2][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is relatively simple, showing a signal for the two equivalent N-H protons. The chemical shift of this peak can be broad and is sensitive to solvent and concentration.

-

¹⁹F NMR : The fluorine NMR spectrum exhibits a single, sharp resonance for the six equivalent fluorine atoms of the two CF₃ groups, making it a powerful tool for confirming purity.[1]

-

¹³C NMR : The carbon spectrum will show two primary signals: one for the carbonyl carbons and one for the trifluoromethyl carbons. The CF₃ carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[1][2]

-

Synthesis and Purification

BTAH is typically synthesized through the acylation of hydrazine with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride.[2][10] The high reactivity of the anhydride drives the reaction to completion, forming the stable di-acylated product.

Caption: Figure 1. Synthesis of N,N'-Bis(trifluoroacetyl)hydrazine.

Protocol 1: General Synthesis of N,N'-Bis(trifluoroacetyl)hydrazine

This protocol describes a representative method for synthesizing BTAH in a laboratory setting.

-

Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate or hydrazine sulfate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)). Cool the flask to 0 °C in an ice bath.

-

Acylation : Add trifluoroacetic anhydride (a slight excess, typically 2.1-2.2 equivalents) to the dropping funnel. Add the anhydride dropwise to the cooled, stirring hydrazine solution. An exothermic reaction will occur; maintain the temperature at or below 10 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours to ensure complete reaction.

-

Work-up : Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted hydrazine, followed by a saturated sodium bicarbonate solution to remove excess trifluoroacetic acid, and finally with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure N,N'-Bis(trifluoroacetyl)hydrazine.

Chemical Reactivity and Mechanistic Insights

The chemistry of BTAH is governed by the two electron-withdrawing trifluoroacetyl groups, which significantly influence the properties of the central N-N bond and the adjacent N-H protons.

Caption: Figure 2. Core reactivity pathways of BTAH.

N-H Acidity and Coordination Chemistry

The trifluoroacetyl groups are potent inductive electron-withdrawing groups. This effect significantly increases the acidity of the N-H protons, making them susceptible to deprotonation by a suitable base. This property allows BTAH to act as a bidentate N,O-chelating ligand in coordination chemistry. For instance, it readily reacts with Pd(II) precursors through deprotonation to form stable five-membered chelate complexes.[1] This reactivity highlights its potential in the development of novel catalysts and materials.

Role in Organic Synthesis: An Activating and Protective Group

In multistep organic synthesis, particularly in the preparation of substituted hydrazines, the trifluoroacetyl group serves as an effective activating and temporary protecting group.[2][11] The synthetic strategy involves three key steps:

-

Installation : A mono-protected or unprotected hydrazine is acylated with trifluoroacetic anhydride.[10]

-

Alkylation : The remaining N-H proton of the trifluoroacetyl hydrazide is now sufficiently acidic to be removed by a mild base. The resulting anion can be selectively alkylated with various electrophiles, such as alkyl halides or alcohols under Mitsunobu conditions.[2][11]

-

Removal : The trifluoroacetyl group can be cleaved under reductive (e.g., NaBH₄ in methanol) or hydrolytic (e.g., K₂CO₃ in methanol/water) conditions to yield the desired N'-alkylated hydrazine.[2][10]

This sequence allows for controlled and selective alkylation of one nitrogen atom in the hydrazine moiety, a transformation that is otherwise difficult to achieve due to over-alkylation.[2]

Applications in Analytical Chemistry: Derivatization for Chromatography

The primary application of BTAH in analytical science is as a derivatizing agent, especially for gas chromatography (GC).[12][13] Many biologically and pharmaceutically relevant molecules, such as biogenic amines, amino acids, and certain drugs, contain polar functional groups (-NH₂, -OH, -COOH) that make them non-volatile and prone to thermal degradation, rendering them unsuitable for direct GC analysis.[12][13][14]

Derivatization with BTAH addresses these challenges through acylation of the active hydrogen atoms.

Causality behind Derivatization:

-

Increased Volatility : The polar N-H bonds are replaced with less polar N-COCF₃ groups, masking the hydrogen bonding capabilities of the analyte and thereby increasing its volatility.[13]

-

Enhanced Thermal Stability : The resulting derivatives are generally more stable at the high temperatures required for GC analysis.[13]

-

Improved Detection : The introduction of six fluorine atoms per derivatized hydrazine moiety makes the resulting compound highly sensitive to Electron Capture Detection (ECD), a detector that is particularly responsive to electrophilic groups.

-

Characteristic Mass Spectra : In GC-Mass Spectrometry (GC-MS), the trifluoroacetyl derivatives exhibit predictable fragmentation patterns, often involving the loss of CF₃ or CF₃CO groups, which aids in structural elucidation and confident identification.[15][16]

Caption: Figure 3. General workflow for analyte derivatization using BTAH.

Protocol 2: GC-MS Derivatization of a Primary Amine

This protocol provides a self-validating system for the derivatization of a sample containing a primary amine for subsequent GC-MS analysis.

-

Sample Preparation : Prepare a 1 mg/mL solution of the analyte in a suitable dry solvent (e.g., acetonitrile or ethyl acetate). Place 100 µL of this solution into a 2 mL autosampler vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition : To the dry residue, add 100 µL of a 10% (v/v) solution of N,N'-Bis(trifluoroacetyl)hydrazine in anhydrous acetonitrile.

-

Reaction : Cap the vial tightly. Heat the vial in a heating block or oven at 70 °C for 30 minutes.

-

Analysis : After cooling the vial to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS system.

-

Validation : A successful derivatization is confirmed by the disappearance or significant reduction of the original analyte's peak and the appearance of a new, well-defined peak at a different retention time corresponding to the derivatized product. The mass spectrum of this new peak should be consistent with the expected molecular weight and fragmentation pattern of the trifluoroacetylated analyte.

Safety and Handling

N,N'-Bis(trifluoroacetyl)hydrazine is a reactive chemical and must be handled with appropriate care. While specific data for BTAH is limited, data for related hydrazines and acetylating agents should be considered.[17][18]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[19]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17][19] Avoid contact with skin and eyes.[19] Keep containers tightly sealed when not in use.

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[20]

-

Storage : Store in a cool, dry, and well-ventilated place away from sources of ignition.[20]

-

Spills : In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[19]

Conclusion

N,N'-Bis(trifluoroacetyl)hydrazine is a reagent of significant utility, bridging the gap between synthetic methodology and advanced analytical applications. Its unique electronic properties, conferred by the twin trifluoroacetyl substituents, render it acidic, reactive, and an excellent moiety for enhancing the detectability and chromatographic behavior of polar analytes. For the synthetic chemist, it offers a reliable pathway for the controlled synthesis of substituted hydrazines. For the analytical scientist, it is an indispensable tool for unlocking GC-based methods for otherwise intractable compounds. A thorough understanding of its properties, as detailed in this guide, is key to leveraging its full potential in research and development.

References

-

Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine. (n.d.). MDPI. Retrieved from [Link]

-

Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. (2020). Canadian Journal of Chemistry. Retrieved from [Link]

-

Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide. (n.d.). PubChem. Retrieved from [Link]

-

Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. (2020). Authorea. Retrieved from [Link]

-

The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health (NIH). Retrieved from [Link]

-

Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. (n.d.). ResearchGate. Retrieved from [Link]

-

The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. (n.d.). Sheffield Hallam University Research Archive. Retrieved from [Link]

-

IR and NMR spectroscopy. (n.d.). Slideshare. Retrieved from [Link]

-

The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. (n.d.). PubMed. Retrieved from [Link]

-

Infrared & NMR Spectroscopy Guide. (n.d.). Scribd. Retrieved from [Link]

-

Chromatographic methods of determining hydrazine and its polar derivatives. (2015). ResearchGate. Retrieved from [Link]

- Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine. (n.d.). Google Patents.

-

Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. (2019). MDPI. Retrieved from [Link]

-

Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. (2015). ResearchGate. Retrieved from [Link]

-

Fragmentation behaviour ofN-acylamino-O-alkyl ester derivatives of an aliphatic tripeptide in negative ion mass spectrometry. (1988). Sci-Hub. Retrieved from [Link]

-

8: NMR and IR Spectroscopy. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). ResearchGate. Retrieved from [Link]

-

A new approach for the synthesis of N,N'- bis(phenoxyacetyl)hydrazines. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Neighboring Nitrogen Atom-Induced Reactions of Azidoacetyl Hydrazides, including Unexpected Nitrogen-Nitrogen Bond Cleavage of the Hydrazide. (2022). MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. N,N'-Bis(trifluoroacetyl)hydrazine | CymitQuimica [cymitquimica.com]

- 4. 667-35-6 Cas No. | N,N'-Bis(trifluoroacetyl)hydrazine | Apollo [store.apolloscientific.co.uk]

- 5. This compound | C4H2F6N2O2 | CID 229754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N'-Bis(trifluoroacetyl)hydrazine | CymitQuimica [cymitquimica.com]

- 7. IR and NMR spectroscopy | PPTX [slideshare.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. scribd.com [scribd.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. researchgate.net [researchgate.net]

- 12. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Sci-Hub. Fragmentation behaviour ofN-acylamino-O-alkyl ester derivatives of an aliphatic tripeptide in negative ion mass spectrometry / Biological Mass Spectrometry, 1988 [sci-hub.red]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. westliberty.edu [westliberty.edu]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide (CAS 667-35-6)

Synthesis, Reactivity, and Applications of a Key Fluorinated Building Block

Executive Summary

2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide, also known as N,N'-Bis(trifluoroacetyl)hydrazine, is a highly fluorinated hydrazide derivative with significant utility in modern organic synthesis and materials science. The presence of two trifluoroacetyl groups attached to a hydrazine backbone imparts unique chemical properties, including enhanced thermal stability and potent electron-withdrawing effects. This guide provides an in-depth technical overview for researchers and drug development professionals, covering its synthesis, physicochemical properties, reactivity, and key applications, with a focus on the underlying chemical principles and practical experimental considerations.

Physicochemical Properties and Structural Characterization

The defining structural feature of this compound is the symmetric arrangement of two trifluoroacetyl groups around a central N-N bond. This configuration significantly influences its reactivity, stability, and spectroscopic characteristics. Key physical and chemical properties are summarized below for quick reference.

Synthesis and Reaction Mechanism

The standard laboratory synthesis of this compound is a direct and efficient process. The primary route involves the acylation of a hydrazine derivative with trifluoroacetic anhydride. The causality behind this choice of reagent is the high reactivity of the anhydride, which serves as an excellent trifluoroacetyl source.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbons and the nucleophilic character of the nitrogen atoms, all heavily influenced by the potent electron-withdrawing trifluoromethyl groups. This electronic profile makes it a versatile intermediate in organic synthesis.

Thermal Stability and Handling Protocols

Differential scanning calorimetry (DSC) data indicates a melting point around 177–178°C, with decomposition observed at temperatures above 180°C. The thermal decomposition of related trifluoroacetic compounds can yield products like carbon dioxide, trifluoroacetyl fluoride, and fluoroform (CHF₃), and may be partly heterogeneous. Therefore, exposure to high temperatures should be avoided.

References

A Spectroscopic Guide to 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide: An In-depth Technical Analysis

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide, a compound of interest in synthetic chemistry and drug development. The unique structural features of this molecule, namely the presence of two trifluoroacetyl groups and a hydrazide linkage, give rise to characteristic spectral signatures. This document serves as a detailed reference for researchers, scientists, and professionals in drug development, offering insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by authoritative references.

Molecular Structure and Spectroscopic Overview

This compound (C₄H₂F₆N₂O₂) possesses a symmetrical structure with two trifluoroacetyl groups attached to a central hydrazine core. This symmetry, or lack thereof in certain conformations, plays a significant role in the observed spectral data. The highly electronegative fluorine atoms profoundly influence the electronic environment of the molecule, which is reflected in the NMR chemical shifts. The hydrazide and carbonyl functionalities give rise to distinct vibrational modes in the IR spectrum, while the overall structure dictates the fragmentation patterns observed in mass spectrometry.

Caption: Proposed key fragmentation pathways in the mass spectrum.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, derivatization may be necessary to improve volatility.

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. [1]Electrospray Ionization (ESI) is a softer ionization method that is more likely to show the molecular ion peak.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectral analysis of this compound provides a detailed picture of its molecular structure. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive guide for the characterization of this compound. The unique spectral features arising from the trifluoroacetyl groups and the hydrazide linkage are key identifiers for this molecule. This technical guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related fluorinated compounds.

References

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. [Link] [2][3]2. Dove Medical Press. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link] [4]3. Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 35(12), 2020-2023. [Link] [5]4. Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. [Link] [3]5. Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337. [Link] [6]6. Lin, H.-R., & Lin, J.-H. (2004). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 28(7), 549–556. [Link] [1]7. Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(3), 423-426. [Link]

-

Tipton, T., Stone, D. A., KuBulat, K. H., & Person, W. B. (1993). Experimental and theoretical studies of the infrared spectra of hydrazines: N2H4, N2H3D, N2H2D2, N2HD3, and N2D4. The Journal of Physical Chemistry, 97(19), 5063-5070. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link] [7]10. ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). [Link]

-

Slater, G. P., & Hogge, L. R. (1979). The mass spectra of trifluoroacetyl-2,5-diketopiperazines. I. cyclo-(-Gly-X), cyclo-(-Ala-X), (X = Gly, Val, Leu, Ile), and cyclo-(-Ala-Ala). Canadian Journal of Chemistry, 57(15), 2037-2043. [Link]

-

Tănase, C. I., Păun, A., & Drăghici, C. (2019). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. Revista de Chimie, 70(1), 243-250. [Link]

-

Good, M. L., & Bryan, S. E. (1960). Characterization of Functional Groups by Nuclear Magnetic Resonance. I. Classification of Alcohols from the Fluorine-19 Spectra of Trifluoroacetates. Journal of the American Chemical Society, 82(21), 5636-5638. [Link]

-

Manatt, S. L. (1966). A Trifluoroacetylation-Fluorine-19 Nuclear Magnetic Resonance Technique for Characterization of Hydroxyl Groups in Poly(Propylene Glycols). Analytical Chemistry, 38(8), 1063-1064. [Link]

-

Tănase, C. I., Păun, A., & Drăghici, C. (2019). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. Revista de Chimie, 70(1), 243-250. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Le-Guédard, M., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1638. [Link] [8]22. Koenig, W. A., et al. (1971). Mass spectrometry of trifluoroacetyl derivatives of nucleosides and hydrolysates of deoxyribonucleic acid. Biochemistry, 10(21), 3968-3979. [Link]

-

NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound | C4H2F6N2O2 | CID 229754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

Physical characteristics of N,N'-Bis(trifluoroacetyl)hydrazine

An In-Depth Technical Guide to the Physical Characteristics of N,N'-Bis(trifluoroacetyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(trifluoroacetyl)hydrazine, also known as 1,2-bis(trifluoroacetyl)hydrazine, is a fluorinated organic compound of significant interest in synthetic chemistry. Its unique electronic properties, stemming from the presence of two strongly electron-withdrawing trifluoroacetyl groups, make it a valuable precursor and intermediate. These groups activate the hydrazine moiety, facilitating reactions such as selective alkylations and the formation of N,O-chelating metal complexes.[1][2] This guide provides a comprehensive overview of its core physical and chemical characteristics, offering field-proven insights for its application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of its scientific application. N,N'-Bis(trifluoroacetyl)hydrazine is systematically identified by several key descriptors.

-

Systematic IUPAC Name: 2,2,2-trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide[3]

-

Common Synonyms: 1,2-Bis(trifluoroacetyl)hydrazine, Di(trifluoroacetyl)hydrazine[3]

The molecular structure reveals a central hydrazine core symmetrically substituted with two trifluoroacetyl groups. This arrangement is critical to its chemical behavior.

Caption: Molecular structure of N,N'-Bis(trifluoroacetyl)hydrazine.

Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and application conditions. The data below has been consolidated from chemical suppliers and public chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂F₆N₂O₂ | [3][4][6][7] |

| Molecular Weight | 224.06 g/mol | [3][4][6] |

| Exact Mass | 224.002046 g/mol | [3][4] |

| Appearance | Colorless liquid | [6][7] |

| Purity | ≥96% | [5][6] |

| Melting Point | 162–166 °C (decomposes) | [2] |

Note: The melting point reported is for a palladium complex of the deprotonated molecule, suggesting the parent compound may have a different melting behavior or decompose upon heating.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a fingerprint for molecular structure confirmation and purity assessment. Key data for N,N'-Bis(trifluoroacetyl)hydrazine are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise atomic arrangement in a molecule.

-

¹³C NMR: In a study using DMSO-D6 as the solvent, characteristic chemical shifts for the carbon atoms are observed. The electron-withdrawing nature of the fluorine atoms significantly influences the chemical shifts of the carbonyl and trifluoromethyl carbons.[4]

-

¹⁹F NMR: When coordinated to a palladium center, two distinct signals for the trifluoromethyl groups have been observed at -69.2 and -69.5 ppm (in CD₂Cl₂), indicating an inequivalent electronic environment for the two trifluoroacetyl groups in the complex.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For N,N'-Bis(trifluoroacetyl)hydrazine, key absorptions include:

-

C=O Stretching: Strong absorption bands characteristic of the amide carbonyl groups.

-

N-H Stretching: Bands associated with the hydrazine N-H bonds.

-

C-F Stretching: Strong, characteristic bands for the trifluoromethyl groups.

In a related palladium complex, significant IR bands were identified at 1654, 1438, 1355, 1177, 1122, and 1096 cm⁻¹, corresponding to the coordinated hydrazido ligand.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[8]

-

Exact Mass: The exact mass of N,N'-Bis(trifluoroacetyl)hydrazine is 224.002046 g/mol , which can be used for high-resolution mass spectrometry (HRMS) to confirm its elemental formula C₄H₂F₆N₂O₂.[3][4]

Synthesis and Reactivity

Understanding the synthesis and reactivity of N,N'-Bis(trifluoroacetyl)hydrazine is key to leveraging its capabilities in drug development and materials science.

Synthetic Pathway

A common and effective method for synthesizing N,N'-disubstituted hydrazides involves the acylation of a parent hydrazide. For instance, an N-protected amino acid hydrazide can be readily acylated using trifluoroacetic anhydride in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[1] This methodology highlights the utility of the trifluoroacetyl group as both an activator and a protecting group.[1]

Caption: Generalized workflow for the synthesis of N,N'-Bis(trifluoroacetyl)hydrazine.

Chemical Reactivity

The two electron-withdrawing trifluoroacetyl groups significantly increase the acidity of the N-H protons on the hydrazine core.[2] This enhanced acidity facilitates deprotonation and allows the molecule to act as a versatile ligand in organometallic chemistry. For example, it readily reacts with palladium(0) sources to form stable N,O-chelating palladium(II) hydrazido complexes.[2] This reactivity is fundamental to its use in catalysis and the synthesis of complex molecular architectures.

Safety and Handling

As a fluorinated organic compound and a hydrazine derivative, N,N'-Bis(trifluoroacetyl)hydrazine requires careful handling to ensure laboratory safety. The following guidelines are based on standard safety data sheets.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.[9][10][11]

-

Hand Protection: Handle with chemically resistant gloves.[9][10][12]

-

Skin and Body Protection: Wear protective clothing to prevent skin exposure.[9][10]

Safe Handling Procedures

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing vapors or mists.[9][10]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9]

Storage

-

Conditions: Keep containers securely sealed and store in a cool, dry, and well-ventilated place.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

N,N'-Bis(trifluoroacetyl)hydrazine is a highly functionalized molecule with well-defined physical and spectroscopic properties. Its unique electronic structure, characterized by two activating trifluoroacetyl groups, imparts enhanced acidity and reactivity, making it a valuable tool for synthetic chemists. A thorough understanding of its characteristics, from its molecular weight and spectral fingerprints to its safe handling requirements, is essential for its effective and safe utilization in the laboratory and in the development of novel chemical entities.

References

- N,N'-Bis(trifluoroacetyl)

- Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkyl

- N,N'-Bis(trifluoroacetyl)-hydrazine. (n.d.). SpectraBase.

- Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine. (2018). MDPI.

- Safety Data Sheet - 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide. (2012). Fisher Scientific.

- Safety Data Sheet - Hydrazine Solution. (2025). Sigma-Aldrich.

- 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide. (n.d.). PubChem.

- N,N'-Bis(trifluoroacetyl)hydrazine. (n.d.). Apollo Scientific.

- Safety Data Sheet - Benzyl 2-(2,2,2-trifluoroacetyl)

- Safety Data Sheet - 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine. (2025). Angene Chemical.

- N,N'-Bis(trifluoroacetyl)hydrazine. (n.d.). CymitQuimica.

- N,N'-Bis(trifluoroacetyl)hydrazine. (n.d.). CymitQuimica.

- Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry. (2023).

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine [mdpi.com]

- 3. This compound | C4H2F6N2O2 | CID 229754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 667-35-6 Cas No. | N,N'-Bis(trifluoroacetyl)hydrazine | Apollo [store.apolloscientific.co.uk]

- 6. N,N'-Bis(trifluoroacetyl)hydrazine | CymitQuimica [cymitquimica.com]

- 7. N,N'-Bis(trifluoroacetyl)hydrazine | CymitQuimica [cymitquimica.com]

- 8. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. angenechemical.com [angenechemical.com]

A Technical Guide to 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide: Properties, Synthesis, and Applications in Modern Chemistry

Abstract: This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide (CAS No. 667-35-6), a pivotal reagent and building block in synthetic and medicinal chemistry. Also known as N,N'-Bis(trifluoroacetyl)hydrazine, its unique structure, characterized by two trifluoroacetyl groups on a hydrazine backbone, imparts significant properties that are highly valued in drug development and material science.[1] This document details the compound's core physicochemical properties, provides a validated synthetic protocol with mechanistic insights, and explores its key applications, offering researchers and drug development professionals a practical resource for leveraging this versatile molecule.

Core Physicochemical Properties

The foundational characteristics of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂F₆N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 224.06 g/mol | [1][2][4] |

| CAS Number | 667-35-6 | [1][2][3][5] |

| IUPAC Name | 2,2,2-trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide | [1][4][5] |

| Canonical SMILES | C(=O)(C(F)(F)F)NNC(=O)C(F)(F)F | [1][3][4] |

| InChI Key | UNVFMKVRYRCPIS-UHFFFAOYSA-N | [1][3][4] |

| Purity (Typical) | ≥95% | [2][6] |

The Strategic Role of Fluorine in Molecular Design

The significance of this compound stems directly from its high fluorine content. The presence of two trifluoromethyl (CF₃) groups is not a trivial structural feature; it is a deliberate design element exploited by chemists to enhance molecular properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation by enzymes like cytochrome P450.[7] This is a cornerstone strategy in drug design to increase the in vivo half-life of a therapeutic candidate.

-

Lipophilicity and Membrane Permeability: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[7]

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoroacetyl groups can modulate the acidity of the N-H protons and influence the molecule's electronic profile.[1] This allows for altered and potentially stronger interactions with target proteins, improving binding affinity and potency.[7] The trifluoroacetyl moiety itself is a potent reactive group capable of forming covalent bonds with nucleophilic residues on enzymes, making it a valuable tool for designing inhibitors and probes.[1]

Synthesis and Mechanistic Insights

The preparation of this compound is typically achieved through the acylation of a hydrazine derivative with a trifluoroacetylating agent. The following protocol describes a common and efficient laboratory-scale synthesis.

Experimental Protocol: Synthesis via Trifluoroacetic Anhydride

This protocol details the reaction of hydrazine with trifluoroacetic anhydride.

Materials:

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous dichloromethane (DCM). Cool the flask to 0-5°C using an ice bath.

-

Scientist's Note: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive trifluoroacetic anhydride. The low temperature is maintained to control the exothermic nature of the acylation reaction and prevent side product formation.

-

-

Hydrazine Addition: Slowly add hydrazine hydrate to the cooled DCM with vigorous stirring.

-

Acylation: Add trifluoroacetic anhydride dropwise to the stirring suspension via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Scientist's Note: A slow, controlled addition of the anhydride is paramount. A rapid addition can lead to an uncontrolled exotherm and potential formation of over-acylated or decomposition products.

-

-

Reaction Monitoring: Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding saturated sodium bicarbonate solution to neutralize any unreacted anhydride and trifluoroacetic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Scientist's Note: The aqueous washes remove water-soluble salts and impurities, purifying the desired product in the organic phase.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization or column chromatography to yield the final product with high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

The unique properties of this compound make it a valuable tool in several scientific domains.

-

Intermediate for Heterocyclic Synthesis: It is a primary building block for synthesizing a wide range of fluorinated heterocyclic compounds.[1] These structures are prevalent in pharmaceuticals and agrochemicals, and the inclusion of the CF₃ group is a proven strategy for enhancing biological activity.

-

Biochemical Probes and Enzyme Inhibition: The electrophilic nature of the carbonyl carbons and the ability of the trifluoroacetyl group to act as a stable leaving group make this compound and its derivatives useful in biochemical assays.[1] They can be employed to study enzyme mechanisms or as inhibitors by forming covalent bonds with active site nucleophiles.[1]

-

Drug Discovery: While not typically an active pharmaceutical ingredient itself, it serves as a critical intermediate in the synthesis of more complex molecules. The introduction of the bis(trifluoroacetyl)hydrazine moiety can be a key step in building drug candidates where metabolic stability and target affinity are paramount.[7] For instance, related hydrazide intermediates are crucial in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors used to treat Type 2 diabetes.[7][8]

-

Material Science: The high fluorine content and resulting thermal stability make it a candidate for the synthesis of specialty polymers and materials that require high-performance characteristics.[1]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular engineering. Its well-defined physicochemical properties, straightforward synthesis, and the powerful influence of its dual trifluoromethyl groups provide researchers and developers with a reliable method for introducing fluorine into complex molecules. Its utility as a synthetic intermediate in the creation of novel heterocycles, potent enzyme inhibitors, and metabolically robust drug candidates ensures its continued relevance in the advancement of chemical and biomedical sciences.

References

- This compound. Benchchem.

- This compound. Amerigo Scientific.

- This compound. Guidechem.

- This compound | C4H2F6N2O2 | CID 229754. PubChem.

- TRC - 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide. LGC Standards.

- This compound | 667-35-6. Sigma-Aldrich.

- 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block. Benchchem.

- This compound | 667-35-6. Sigma-Aldrich.

- This compound. ChemicalBook.

- Preparation Of (Z) 2,2,2 Trifluoro N (Piperazin 2 Ylidene)acetohydrazide. Quick Company.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C4H2F6N2O2 | CID 229754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Online CAS Number 667-35-6 - TRC - 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | LGC Standards [lgcstandards.com]

- 6. This compound | 667-35-6 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. “Preparation Of (Z) 2,2,2 Trifluoro N (Piperazin 2 [quickcompany.in]

IUPAC name for 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide

An In-Depth Technical Guide to 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern synthetic chemistry. This document elucidates the compound's definitive nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its significant applications, particularly in the construction of fluorinated heterocyclic scaffolds for pharmaceutical development. The inherent value of its dual trifluoroacetyl groups—acting as potent activating agents and introducing the prized trifluoromethyl moiety—is a central theme. This guide is structured to deliver field-proven insights, ensuring that researchers can confidently and effectively utilize this versatile compound in their development programs.

Chemical Identification and Nomenclature

The compound in focus is frequently referenced by several names, which can create ambiguity. This section establishes its precise identity.

The name provided, This compound , serves as a descriptive common name. However, the authoritative IUPAC nomenclature designates the molecule as 2,2,2-trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide .[1] For clarity and ease of reference within the scientific literature, it is most commonly known by the synonym N,N'-Bis(trifluoroacetyl)hydrazine .[1]

This symmetrical structure, featuring a hydrazine core acylated on both nitrogen atoms by trifluoroacetyl groups, is key to its reactivity and utility. The strong electron-withdrawing nature of the trifluoroacetyl groups significantly influences the nucleophilicity of the nitrogen atoms, a feature that is exploited in its synthetic applications.

Core Identifiers

To ensure unambiguous identification, the following core identifiers are provided:

| Identifier | Value | Source |

| IUPAC Name | 2,2,2-trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide | [1] |

| CAS Number | 667-35-6 | [1] |

| Molecular Formula | C₄H₂F₆N₂O₂ | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| InChIKey | UNVFMKVRYRCPIS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C(=O)(C(F)(F)F)NNC(=O)C(F)(F)F | [1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's properties is critical for its effective use in experimental design.

Physical Properties

| Property | Value | Notes |

| Physical Form | White crystalline solid | Although some commercial suppliers list it as a liquid, experimental data confirms it is a solid at room temperature. |

| Melting Point | 177–178 °C | [2] |

| Solubility | Soluble in THF, DCM, DMSO.[1][2][3] | Low solubility in diethyl ether.[1] Miscible with water. |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 8 | [4] |

Spectroscopic Characterization

Spectroscopic analysis confirms the molecular structure and is essential for reaction monitoring.

-

¹H NMR: The proton NMR spectrum is characterized by a single, broad signal for the two N-H protons. In a polar aprotic solvent like DMSO-d₆, this peak is expected to appear far downfield (typically δ > 11 ppm) due to the strong deshielding effect of the adjacent trifluoroacetyl groups.[5]

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a uniquely powerful tool for characterization. The two equivalent -CF₃ groups give rise to a single, sharp singlet. In a complex with palladium, these signals have been observed around δ -69 ppm.[1] The chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for monitoring reactions involving the trifluoroacetyl moiety.[6]

Synthesis Protocol: N,N'-Bis(trifluoroacetyl)hydrazine

The synthesis of this reagent is a straightforward but exacting procedure. The following protocol is based on established methods of acylating hydrazines with trifluoroacetic anhydride.[2]

Causality and Experimental Rationale

The reaction is a nucleophilic acyl substitution where the nitrogen atoms of a hydrazine source attack the highly electrophilic carbonyl carbons of trifluoroacetic anhydride.

-

Choice of Reagents: Hydrazine hydrate is a common and cost-effective starting material. Trifluoroacetic anhydride is a powerful acylating agent due to the two trifluoroacetyl groups creating a highly electrophilic center and the trifluoroacetate anion being an excellent leaving group.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent side reactions, control the reaction rate, and ensure the stability of the reactants and the desired product.[2]

-

Solvent Choice: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are suitable solvents as they are inert to the reaction conditions and effectively dissolve the reactants.[1][2]

Workflow Diagram: Synthesis

Caption: Synthesis workflow for N,N'-Bis(trifluoroacetyl)hydrazine.

Step-by-Step Methodology

-

Preparation: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with hydrazine hydrate (1.0 eq) dissolved in anhydrous THF.

-

Reaction: Cool the flask to 0 °C in an ice-water bath. Add trifluoroacetic anhydride (2.1 eq) to the dropping funnel.

-

Addition: Add the trifluoroacetic anhydride dropwise to the stirred hydrazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is fully consumed.

-

Isolation: Remove the solvent in vacuo. The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N,N'-Bis(trifluoroacetyl)hydrazine.

Applications in Research and Drug Development

N,N'-Bis(trifluoroacetyl)hydrazine is not merely a chemical curiosity; it is a strategic building block for introducing fluorine into complex molecules, a tactic widely employed in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The primary and most powerful application of this reagent is in the synthesis of pyrazoles, a heterocyclic motif present in numerous approved drugs (e.g., Celecoxib, Sildenafil). The classic Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7]

Using N,N'-Bis(trifluoroacetyl)hydrazine in this reaction provides a direct route to 3,5-bis(trifluoromethyl)pyrazoles.[8] These structures are of high interest in medicinal chemistry.

-

Mechanism: The reaction proceeds via a cyclocondensation pathway. The hydrazine nitrogen atoms act as nucleophiles, attacking the two carbonyl carbons of the 1,3-diketone. This is followed by a series of intramolecular proton transfers and dehydration steps, ultimately leading to the formation of the stable aromatic pyrazole ring. The trifluoroacetyl groups remain on the final product, directly incorporating the CF₃ moieties into the heterocyclic core.

Workflow Diagram: Pyrazole Synthesis

Sources

- 1. mdpi.com [mdpi.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. CN103483218A - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub. 3,5-Bis(trifluoromethyl)pyrazole and some N-substituted derivatives / Journal of Fluorine Chemistry, 1991 [sci-hub.st]

An In-Depth Technical Guide to N,N'-Bis(trifluoroacetyl)hydrazine: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Powerful Fluorinated Reagent

In the landscape of modern synthetic chemistry, fluorinated compounds hold a position of exceptional importance, their unique properties driving innovation in fields ranging from materials science to pharmaceuticals. Among these, N,N'-Bis(trifluoroacetyl)hydrazine has emerged as a versatile and powerful building block. The presence of two strongly electron-withdrawing trifluoroacetyl groups on a hydrazine core imparts a unique reactivity profile, making it a valuable tool for the synthesis of complex molecules and a subject of significant academic and industrial interest. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of N,N'-Bis(trifluoroacetyl)hydrazine, with a focus on its practical utility for researchers in drug development and organic synthesis.

Discovery and Historical Context

The exploration of organofluorine chemistry began to accelerate in the mid-20th century, driven by the quest for new materials with enhanced stability and unique electronic properties. The introduction of trifluoroacetyl groups was recognized as a method to significantly alter the chemical nature of parent molecules. While the precise first synthesis of N,N'-Bis(trifluoroacetyl)hydrazine is not widely documented in readily accessible literature, its preparation is a logical extension of the acylation of hydrazine, a reaction known for over a century. The synthesis and characterization of related acylated hydrazines were systematically explored throughout the 20th century. A key early report detailing the synthesis of 1,2-bis(trifluoroacetyl)hydrazine can be traced to the work of Miller and Pritzkow in 1980, published in the Journal of Fluorine Chemistry. This work laid the groundwork for its use as a specialized reagent in fluorine chemistry.

Synthesis and Chemical Properties

The synthesis of N,N'-Bis(trifluoroacetyl)hydrazine is most commonly achieved through the direct acylation of hydrazine with a suitable trifluoroacetylating agent. The high reactivity of trifluoroacetic anhydride makes it the reagent of choice for this transformation. The electron-withdrawing nature of the first trifluoroacetyl group deactivates the hydrazine nitrogen, yet the harsh acylation conditions allow for the introduction of the second group.

Chemical Properties

N,N'-Bis(trifluoroacetyl)hydrazine is a colorless liquid at room temperature. The two trifluoroacetyl groups flanking the N-N bond create a highly electrophilic and acidic molecule. This enhanced acidity is a key feature, facilitating its deprotonation and use in the formation of metal complexes[1].

| Property | Value | Source |

| CAS Number | 667-35-6 | [2][3][4] |

| Molecular Formula | C₄H₂F₆N₂O₂ | [3][5] |

| Molecular Weight | 224.06 g/mol | [3][5] |

| Physical Form | Colourless liquid | [5] |

| Purity | Typically ≥96% | [5] |

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of N,N'-Bis(trifluoroacetyl)hydrazine.

-

¹³C NMR: The ¹³C NMR spectrum shows two characteristic signals: a quartet for the trifluoromethyl carbon (¹JCF ≈ 285-295 Hz) and a quartet for the carbonyl carbon (²JCF ≈ 30-35 Hz).

-

¹⁹F NMR: A singlet is observed in the ¹⁹F NMR spectrum, typically around -70 to -75 ppm (relative to CFCl₃), confirming the presence of the trifluoromethyl groups.

-

IR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3100-3300 cm⁻¹), and the C=O stretching of the amide groups (around 1700-1750 cm⁻¹). Strong C-F stretching bands are also prominent in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 224, along with characteristic fragmentation patterns involving the loss of trifluoroacetyl groups.

Key Applications in Research and Development

The unique structural and electronic properties of N,N'-Bis(trifluoroacetyl)hydrazine have led to its use in several areas of chemical synthesis, particularly in organometallic chemistry and as a precursor for more complex molecules.

Precursor to N-O Chelating Ligands

A significant application of N,N'-Bis(trifluoroacetyl)hydrazine is in the synthesis of N,O-chelating dicarbonylhydrazido-palladium complexes. Treatment of 1,2-bis(trifluoroacetyl)hydrazine with a palladium(0) source and a suitable ligand, such as 1,3-bis(diphenylphosphino)propane (DPPP), results in the formation of a stable five-membered chelate structure[1]. The enhanced acidity of the N-H protons facilitates deprotonation and coordination to the metal center[1]. These types of complexes are of interest for their potential catalytic activities.

Role in the Synthesis of Heterocyclic Compounds

Diacylhydrazines are important precursors for a variety of heterocyclic compounds. While direct examples of N,N'-Bis(trifluoroacetyl)hydrazine in extensive drug synthesis are not widespread, the analogous 1-(chloroacetyl)-2-(trifluoroacetyl) hydrazine is a key intermediate in the synthesis of Sitagliptin, a widely used drug for the treatment of type 2 diabetes. This highlights the potential of asymmetrically substituted diacylhydrazines derived from a trifluoroacetylated hydrazine core in pharmaceutical manufacturing.

The Trifluoroacetyl Group as a Protecting and Activating Moiety

The trifluoroacetyl group itself is a valuable tool in organic synthesis, particularly in peptide and medicinal chemistry. It serves as an effective protecting group for amines and hydrazines due to its stability under acidic conditions and facile removal under mild basic or reductive conditions[1]. The electron-withdrawing nature of the trifluoroacetyl group also activates adjacent positions, influencing the reactivity of the molecule. For instance, the trifluoroacetyl group can act as an activator for the hydrazine nitrogen in the synthesis of N'-substituted hydrazides[1]. This dual role as both a protecting and activating group is a powerful strategy in multi-step syntheses.

Experimental Protocols

Illustrative Synthesis of a Mono-N-Trifluoroacetylated Hydrazide

Synthesis of N′-Trifluoroacetyl N-(Boc)valine hydrazide [1]

-

Reaction Setup: A solution of N'-(Boc)valine hydrazide (10 g, 43.2 mmol) in anhydrous THF (40 mL) is cooled to 0 °C in an ice bath.

-

Reagent Addition: Diisopropylethylamine (DIEA) (9 mL, 51.8 mmol, 1.2 equiv.) is added, followed by the dropwise addition of trifluoroacetic anhydride (6.6 mL, 47.6 mmol, 1.1 equiv.).

-

Reaction: The mixture is stirred at 0 °C for 30 minutes. The ice bath is then removed, and the reaction is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up: The reaction progress is monitored by TLC. Upon completion, the volatile components are removed under reduced pressure. The residue is dissolved in dichloromethane (DCM) and washed with water. The aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the product. For characterization, the product can be further purified by column chromatography.

Conclusion and Future Outlook

N,N'-Bis(trifluoroacetyl)hydrazine stands as a testament to the enabling power of fluorine in modern chemistry. Its unique electronic properties, stemming from the two trifluoroacetyl groups, make it a valuable reagent for the synthesis of novel organometallic complexes and a potential building block for complex organic molecules. For drug development professionals and synthetic chemists, understanding the reactivity and handling of this and related compounds opens doors to new synthetic strategies. The trifluoroacetyl group's role as a robust yet readily cleavable protecting group further solidifies the importance of this class of compounds in the synthesis of peptides and other pharmaceutically relevant molecules. As the demand for sophisticated fluorinated compounds continues to grow, the applications of N,N'-Bis(trifluoroacetyl)hydrazine and its derivatives are poised to expand, offering new solutions to synthetic challenges in the years to come.

References

-

Kayaki, Y., Hayakawa, T., & Ikariya, T. (2018). Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine. Molecules, 23(11), 2825. [Link]

-

Chauhan, P. S., et al. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry, 98(10), 637-646. [Link]

-

Kim, D., et al. (2004). Process for preparing substituted-5,6,7,8-tetrahydro[1][6][7]triazolo[4,3-a]pyrazines. Google Patents, WO2004080958A1.

-

SpectraBase. N,N'-Bis(trifluoroacetyl)-hydrazine. [Link]

-

Pharmaffiliates. 2,2,2-Trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 667-35-6 Cas No. | N,N'-Bis(trifluoroacetyl)hydrazine | Apollo [store.apolloscientific.co.uk]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon (Journal Article) | OSTI.GOV [osti.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Principles and Practical Methodologies for Drug Development Professionals

Executive Summary

2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide, a highly fluorinated hydrazide derivative, is a compound of increasing interest in organic synthesis and pharmaceutical development. Its unique structure, characterized by two trifluoroacetyl groups, imparts properties such as enhanced thermal stability and lipophilicity.[1] However, a comprehensive understanding of its solubility in various organic solvents is crucial for its effective application in synthesis, purification, and formulation. This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. In the absence of extensive experimental data in the public domain, this guide leverages predictive models, specifically Hansen Solubility Parameters (HSP), to offer valuable insights into its likely solubility profile. Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided to empower researchers to generate precise data for their specific applications.

Introduction to this compound

This compound, also known as N,N'-Bis(trifluoroacetyl)hydrazine, is a synthetic intermediate with the chemical formula C₄H₂F₆N₂O₂ and a molecular weight of 224.06 g/mol .[2][3] Its structure features a hydrazine backbone acylated with two trifluoroacetyl groups. This high degree of fluorination is a key determinant of its chemical and physical properties.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₂F₆N₂O₂ | [2] |

| Molecular Weight | 224.06 g/mol | [3] |

| IUPAC Name | 2,2,2-trifluoro-N'-(2,2,2-trifluoroacetyl)acetohydrazide | [3] |

| CAS Number | 667-35-6 | |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 (Oxygen and Nitrogen atoms) | Calculated |

| Topological Polar Surface Area | 58.2 Ų | [2] |

The presence of trifluoromethyl groups significantly influences the molecule's electronic properties and intermolecular interactions, which in turn govern its solubility. This compound is primarily utilized as a reagent in the synthesis of complex organic molecules and coordination compounds.[1]

Theoretical Framework for Solubility: A Focus on Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This can be quantified using solubility parameters, with the Hansen Solubility Parameters (HSP) offering a powerful and nuanced approach. The HSP model decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter is given by the equation: δT² = δD² + δP² + δH²

A solute is predicted to be soluble in a solvent if their HSP values are similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

Due to the absence of experimentally determined HSP values for the target compound, we have employed a group contribution method to estimate these parameters. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to δD, δP, and δH.[4][5]

The functional groups in this compound are:

-

Two -CF₃ groups

-

Two -C=O (amide) groups

-

One >N-N< (hydrazine) group

-

Two -NH- groups

Based on established group contribution values, the estimated HSP for this compound are:

-

δD ≈ 17.5 MPa½

-

δP ≈ 9.0 MPa½

-

δH ≈ 8.5 MPa½

Disclaimer: These values are estimations and should be used as a predictive tool. Experimental verification is highly recommended.

Predicted Solubility Profile in Organic Solvents

Using the estimated HSP for this compound, we can predict its solubility in a range of common organic solvents. The following table provides a qualitative and semi-quantitative prediction based on the calculated Hansen distance (Ra). A lower Ra value suggests better solubility.

| Solvent | Solvent Class | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (calc.) | Predicted Solubility |

| Polar Protic Solvents | ||||||